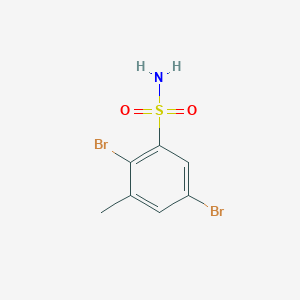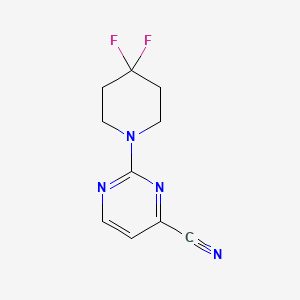
6-Chloro-3-(isoquinolin-1-ylsulfanyl)-4-phenylquinolin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3-(isoquinolin-1-ylsulfanyl)-4-phenylquinolin-2-ol is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(isoquinolin-1-ylsulfanyl)-4-phenylquinolin-2-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Sulfur Introduction: The isoquinolin-1-ylsulfanyl group can be introduced through a nucleophilic substitution reaction using isoquinoline-1-thiol and a suitable leaving group.
Phenyl Substitution: The phenyl group at the 4th position can be introduced via a Friedel-Crafts alkylation reaction using benzene and a suitable catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the quinoline ring, leading to the formation of amines or dihydroquinolines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and dihydroquinolines.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
6-Chloro-3-(isoquinolin-1-ylsulfanyl)-4-phenylquinolin-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 6-Chloro-3-(isoquinolin-1-ylsulfanyl)-4-phenylquinolin-2-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Isoquinoline: Another related compound with a different arrangement of nitrogen atoms.
Uniqueness
6-Chloro-3-(isoquinolin-1-ylsulfanyl)-4-phenylquinolin-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorine, isoquinolin-1-ylsulfanyl, and phenyl groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C24H15ClN2OS |
|---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
6-chloro-3-isoquinolin-1-ylsulfanyl-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C24H15ClN2OS/c25-17-10-11-20-19(14-17)21(16-7-2-1-3-8-16)22(23(28)27-20)29-24-18-9-5-4-6-15(18)12-13-26-24/h1-14H,(H,27,28) |
InChI Key |
CYNWAYPHSJWPQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)SC4=NC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(3-chlorobenzenesulfonyl)piperidin-3-yl]-N,5-dimethylpyrimidin-2-amine](/img/structure/B12271691.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyrimidine](/img/structure/B12271695.png)
![4-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12271697.png)
![4-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-methylpyrimidine](/img/structure/B12271703.png)
![5-Methoxy-2-[(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B12271713.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}acetamide](/img/structure/B12271715.png)
![8-[(2-Chlorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B12271735.png)

![[1-(5,7-Dimethyl-1,8-naphthyridin-2-yl)piperidin-3-yl]methanol](/img/structure/B12271740.png)

![N-(2-Benzoyl-4-chlorophenyl)-2-[(3-cyano-4,6-dimethylpyridin-2-YL)sulfanyl]acetamide](/img/structure/B12271749.png)
![1-[(azetidin-3-yl)methyl]-4-bromo-1H-pyrazole hydrochloride](/img/structure/B12271754.png)

![2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-7-methoxy-4-(trifluoromethyl)quinoline](/img/structure/B12271765.png)
